1-(2-Chlorophenyl)cyclopentanecarboxylic acid
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Overview
Description
1-(2-Chlorophenyl)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a 2-chlorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with various human cancer cell lines .
Mode of Action
It’s known that similar compounds react with diorganotin (iv) oxide or dichloride to yield organotin (iv) complexes . These complexes have been found to exhibit antitumor activities against various human cancer cell lines .
Biochemical Pathways
It’s known that similar compounds have antioxidant properties and can act as inhibitors of radical chain oxidation of organic compounds .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are blood-brain barrier permeant .
Result of Action
It’s known that similar compounds have antitumor activities against various human cancer cell lines .
Action Environment
It’s known that similar compounds have high gastrointestinal absorption and are blood-brain barrier permeant , suggesting that they may be influenced by factors such as diet and gut microbiota.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Esters, amides, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclopentanecarboxylic acid: Similar structure but with the chlorine atom in the para position.
Cyclopentanecarboxylic acid: Lacks the chlorophenyl group, resulting in different chemical properties.
Uniqueness: 1-(2-Chlorophenyl)cyclopentanecarboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers and analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLMFIWSAQQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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